molecular formula C14H9BrN2O2 B2549165 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 452967-18-9

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2549165
CAS No.: 452967-18-9
M. Wt: 317.142
InChI Key: RFUPQMNNZGSOKV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic structure known for its pharmacological relevance in drug discovery. The compound features a bromine atom at the para position of the phenyl ring attached to the imidazo[1,2-a]pyridine core and a carboxylic acid group at the 6-position. The compound’s molecular formula is C₁₄H₁₀BrN₂O₂, with a molecular weight of 325.15 g/mol (calculated from evidence).

Properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUPQMNNZGSOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS No. 452967-18-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry. The structural features of this compound suggest potential applications in various therapeutic areas, including oncology and infectious diseases.

  • Molecular Formula : C14H9BrN2O2
  • Molecular Weight : 317.14 g/mol
  • Density : Approximately 1.62 g/cm³ (predicted)
  • pKa : 0.53 (predicted) .

Biological Activities

The biological activity of this compound has been explored through various studies highlighting its pharmacological properties:

Anticancer Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant anticancer properties. Specifically, studies have shown that derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, the compound has demonstrated efficacy against various cancer cell lines, with IC50 values indicating potent antiproliferative effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown promising results against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that modifications on the bromophenyl group can enhance its antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. It has been linked to the inhibition of pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals that the presence of electron-withdrawing groups (like bromine) enhances biological activity by modulating electronic properties and steric hindrance. The positioning of substituents on the imidazo ring also plays a crucial role in determining the biological profile of these compounds .

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazo[1,2-a]pyridine and evaluated their anticancer activities against human leukemia cells. The study reported that specific substitutions on the phenyl ring significantly improved cytotoxicity compared to the parent compound .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited comparable efficacy to standard antibiotics, highlighting its potential as a lead compound for further development .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows for interaction with various biological targets involved in cancer progression.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens.

Efficacy Against Bacteria

Research indicates that 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Anti-inflammatory Effects

Emerging research points to the compound's potential in reducing inflammation, which is a critical factor in many chronic diseases.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

  • Apoptotic Induction Study : A study demonstrated that treatment with the compound led to morphological changes consistent with apoptosis in cancer cell lines.
  • Inflammation Model : In vivo models showed that administration of the compound resulted in reduced inflammation markers, supporting its anti-inflammatory claims.
  • Antimicrobial Efficacy : Investigations into its antimicrobial properties revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting a dual action against both planktonic and sessile forms .

Chemical Reactions Analysis

DBU-Catalyzed Two-Component Cyclization

This method, reported in Royal Society Publishing , uses phenacyl bromides and 2-aminopyridines in aqueous ethanol with DBU as a catalyst. The reaction proceeds via:

  • Formation of a pyridinium salt : The endocyclic nitrogen of 2-aminopyridine reacts with phenacyl bromide to form a salt.

  • Imine formation : DBU abstracts a proton from the amine group, generating an imine intermediate.

  • Cyclization and elimination : Intramolecular cyclization forms a tetrahydroimidazo[1,2-a]pyridin-2-ol intermediate, which eliminates water and HBr to yield the heterocycle.

Key advantages :

  • Broad substrate tolerance (electron-withdrawing groups like Br are compatible).

  • High yields (65–94%) and scalability (multigram synthesis demonstrated).

  • Green solvent (aqueous ethanol) and low catalyst loading (1.0 mol% DBU).

Bromophenyl Substituent

The bromophenyl group at position 2 can be introduced via phenacyl bromides or α-bromoacetophenone derivatives. For example:

  • Phenacyl bromides : Reactions with 2-aminopyridines under DBU catalysis tolerate bromine substituents, as seen in derivatives like 3b (4-bromophenyl derivative, 73% yield).

  • α-Bromoacetophenone : A solvent-free microwave-assisted method using water as a solvent achieved 82% yield for analogous compounds .

Carboxylic Acid Group at Position 6

The carboxylic acid moiety may arise from oxidation of a methyl group or direct incorporation via:

  • Cyanoacetohydrazide-based condensations : Reactions with 4-nitroacetophenone and aromatic aldehydes under reflux conditions yielded carboxylic acid derivatives (e.g., 6a ), with yields up to 90% .

  • Hydrolysis of ketones : If a methyl group is present at position 6, oxidation (e.g., using KMnO₄ or other oxidants) could introduce the carboxylic acid.

Base Treatment Effects

From ThaiJO , Table 1 highlights the impact of base type and equivalents on yield for a model reaction:

BaseEquivalentsTime (min)Isolated Yield (%)
NaOH16.02078
K₂CO₃4.02082

Substrate Scope for Bromophenyl Derivatives

DBU-catalyzed reactions demonstrate broad compatibility with bromophenyl substituents:

SubstrateYield (%)
4-Bromophenacyl bromide73
3-Bromophenacyl bromide72

DBU-Catalyzed Pathway

The reaction mechanism involves:

  • Pyridinium salt formation : Endocyclic nitrogen of 2-aminopyridine reacts with phenacyl bromide.

  • Imine formation : DBU deprotonates the amine, generating an imine intermediate.

  • Cyclization : Intramolecular attack forms the tetrahydroimidazo[1,2-a]pyridin-2-ol.

  • Elimination : Loss of H₂O and HBr yields the final product.

Ultrasound-Mediated Pathway

NMR studies confirm intermediate formation, suggesting a stepwise mechanism under ultrasonic irradiation.

Structural and Spectroscopic Data

The target compound’s structure is confirmed by:

  • PubChem : IUPAC name, molecular formula (C₁₄H₉BrN₂O₂), and SMILES notation (C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)Br).

  • NMR analysis : For analogous compounds, NH protons appear at δ ~9 ppm, and aromatic protons at δ ~7–8 ppm .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine-6-carboxylic acid scaffold has been extensively modified to explore structure-activity relationships (SAR) in medicinal chemistry. Below is a detailed comparison of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid with structurally related analogs, focusing on substituents, physicochemical properties, and pharmacological data.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Data/Application
This compound 4-Br-phenyl (2), COOH (6) C₁₄H₁₀BrN₂O₂ 325.15 Discontinued; potential bromodomain inhibitor candidate.
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid 3-NO₂-phenyl (2), COOH (6) C₁₄H₉N₃O₄ 283.24 Higher polarity due to nitro group; used in nitroreductase-targeted prodrug designs.
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester 4-SO₂Me-phenyl (2), COOMe (6) C₁₆H₁₄N₂O₄S 330.36 Methyl ester improves lipophilicity; sulfonyl group enhances enzyme binding affinity.
3-(tert-Butylamino)-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyridine-6-carboxylic acid 4-(3,5-dimethylisoxazol-4-yl)phenyl (2), COOH (6), tert-butylamino (3) C₂₃H₂₅N₅O₃ 431.48 30% synthetic yield; MS (APCI) m/z 405.1 [M+H]+; evaluated as bromodomain inhibitor.
6-Chloro-2-phenylimidazo[1,2-a]pyridine Ph (2), Cl (6) C₁₂H₈ClN₂ 215.66 Lower molecular weight; chloro substituent enhances metabolic stability.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The 4-bromophenyl substituent in the target compound introduces steric bulk and electron-withdrawing effects, which may improve target binding but reduce solubility compared to smaller groups like methylsulfonyl or nitro .
  • The carboxylic acid group at position 6 is critical for hydrogen bonding in enzyme inhibition (e.g., bromodomains), as seen in compound 37 (from evidence 2), which showed promising binding despite moderate synthetic yield (30%) .

Physicochemical Properties: Lipophilicity: Methyl or ethyl ester derivatives (e.g., compound in evidence 3) exhibit higher logP values than carboxylic acids, enhancing membrane permeability .

Synthetic Challenges :

  • The target compound’s discontinuation (evidence 13) may correlate with synthetic difficulties, such as low yields or purification challenges, compared to derivatives like 2-(3-nitrophenyl)- analogs (synthesized via straightforward coupling reactions) .

Pharmacological Potential: Bromodomain inhibition data for compound 37 (evidence 2) suggests that bulky substituents (e.g., tert-butylamino) at position 3 improve selectivity for BET family proteins, whereas the bromophenyl group in the target compound may favor alternative targets .

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation between 2-aminopyridine derivatives and α-halo carbonyl compounds. For the target compound, 2-amino-5-bromopyridine serves as the foundational building block. Reaction with 4-bromophenylacetaldehyde in the presence of a base (e.g., sodium bicarbonate or triethylamine) facilitates ring closure at 25–50°C over 2–24 hours.

Key variables :

  • Solvent : Ethanol or methanol improves solubility and reaction homogeneity.
  • Base selection : Sodium bicarbonate yields higher purity (72%) compared to sodium hydroxide (35.2%).
  • Temperature : Elevated temperatures (50–55°C) reduce reaction time but may promote side reactions.

Multi-Component Reaction (MCR) Approaches

A five-component cascade reaction involving cyanoacetohydrazide , 4-nitroacetophenone , and 1,1-bis(methylthio)-2-nitroethylene enables simultaneous introduction of the 4-bromophenyl and carboxylic acid groups. This method proceeds via:

  • Knoevenagel condensation to form α,β-unsaturated intermediates.
  • Michael addition and imine–enamine tautomerization to assemble the heterocyclic core.
  • Hydrolysis of nitrile intermediates to carboxylic acids under acidic conditions.

Advantages :

  • Atom economy and reduced purification steps.
  • Tolerance for diverse functional groups, including halogenated aryl rings.

Regioselective Bromination and Aryl Coupling

Suzuki-Miyaura Coupling for Aryl Group Installation

Post-cyclization Suzuki coupling introduces the 4-bromophenyl moiety:

  • Prepare 2-bromoimidazo[1,2-a]pyridine-6-carboxylic acid .
  • React with 4-bromophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O.
    Yield : 60–65%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Purity (%)
Cyclocondensation 2-Amino-5-bromopyridine, 4-bromophenylacetaldehyde Cyclization, oxidation 72 98
Multi-component Cyanoacetohydrazide, 4-nitroacetophenone Cascade reaction, hydrolysis 65 95
Suzuki coupling 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid Cross-coupling 60 97

Trade-offs :

  • Cyclocondensation offers high purity but requires pre-functionalized aldehydes.
  • Multi-component reactions streamline synthesis but demand precise stoichiometric control.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Ethanol and water mixtures enable greener processes, as demonstrated in MCR protocols. Catalyst recovery (e.g., magnetic Cu nanoparticles in) reduces costs for large batches.

Crystallization and Purification

Recrystallization from ethyl acetate/n-hexane (1:1 v/v) achieves >98% purity. For carboxylated derivatives, aqueous NaOH washes remove unreacted nitriles or esters.

Q & A

Basic: What are the established synthetic routes for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid?

A common approach involves multi-step synthesis starting with bromination and condensation reactions. For example, 2-acetylfuran undergoes sequential brominations (using N-bromosuccinimide and bromine) to form intermediates, followed by condensation with aminopyridine derivatives. A Suzuki coupling with 4-bromophenylboronic acid introduces the bromophenyl group, and subsequent hydrolysis yields the carboxylic acid moiety . Optimization of reaction conditions (e.g., catalyst selection for Suzuki coupling) is critical for yield improvement.

Advanced: How can researchers optimize the Suzuki coupling step to enhance yield and purity?

Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are widely used, but alternatives like PdCl₂(dppf) may improve efficiency.
  • Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while aqueous bases (e.g., Na₂CO₃) facilitate transmetallation .
  • Temperature control : Mild heating (60–80°C) balances reaction rate and side-product formation.
    Post-reaction purification via column chromatography or recrystallization (e.g., using ethanol/ethyl acetate mixtures) ensures high purity .

Basic: What spectroscopic methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the imidazo[1,2-a]pyridine core and bromophenyl substitution.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₀BrN₂O₂) and isotopic pattern matching bromine .
  • X-ray crystallography : Resolves structural ambiguities, such as regiochemistry of substituents, as demonstrated in related imidazo[1,2-a]pyridine derivatives .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in IC₅₀ values (e.g., antiprotozoal activity ranging from 1 nM to 63 nM ) may arise from:

  • Purity variations : Impurities from incomplete bromination or coupling steps can skew results. Use HPLC-MS to verify purity (>95%).
  • Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) require standardization .
  • Structural analogs : Compare activities of derivatives (e.g., chloro- or methyl-substituted analogs ) to identify critical functional groups.

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Antiprotozoal agents : Demonstrates nanomolar activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum via DNA minor groove binding .
  • Kinase inhibitors : The imidazo[1,2-a]pyridine scaffold is a known precursor for cyclin-dependent kinase (CDK) inhibitors, with potential anticancer applications .

Advanced: What strategies are effective in structure-activity relationship (SAR) studies for this compound?

  • Modifying the bromophenyl group : Replace bromine with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess DNA binding affinity .
  • Carboxylic acid substitution : Esterification or amidation of the carboxylic acid can improve bioavailability or target selectivity .
  • Heterocycle variation : Compare imidazo[1,2-a]pyridine with imidazo[1,2-a]pyrimidine derivatives to evaluate scaffold-specific effects .

Basic: How should this compound be handled and stored to ensure stability?

  • Storage : Keep in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the carboxylic acid group.
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., Suzuki coupling). Refer to safety guidelines for brominated compounds, including fume hood use and PPE .

Advanced: What computational methods can predict the binding modes of this compound with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with DNA minor grooves or enzyme active sites, guided by ΔTm data from thermal denaturation assays .
  • Molecular dynamics (MD) simulations : Assess stability of predicted complexes over 100-ns trajectories to identify critical binding residues .

Basic: What are the common impurities encountered during synthesis, and how are they characterized?

  • Unreacted intermediates : Residual brominated precursors (e.g., α-bromo-2-acetyl-5-bromofuran) detected via TLC or GC-MS .
  • Byproducts from hydrolysis : Partial hydrolysis of ester intermediates to carboxylic acids, identified by IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers design analogs to improve pharmacokinetic properties?

  • Prodrug development : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or tert-butyl esters) to enhance membrane permeability, as demonstrated in related amidoxime derivatives .
  • Salt formation : Prepare sodium or hydrochloride salts to improve aqueous solubility for in vivo studies .

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